HKPao

Beschreibung

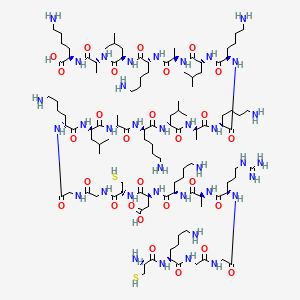

Structure

2D Structure

Eigenschaften

Molekularformel |

C111H206N36O28S2 |

|---|---|

Molekulargewicht |

2557.2 g/mol |

IUPAC-Name |

(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C111H206N36O28S2/c1-60(2)49-79(142-99(163)71(32-15-23-41-113)133-87(150)56-125-86(149)55-127-97(161)84(59-177)147-109(173)83(53-89(152)153)146-103(167)76(36-19-27-45-117)138-90(154)64(9)128-98(162)72(39-30-48-123-111(121)122)134-88(151)57-124-85(148)54-126-96(160)70(31-14-22-40-112)139-95(159)69(120)58-176)105(169)129-66(11)92(156)136-74(34-17-25-43-115)101(165)143-80(50-61(3)4)106(170)130-65(10)91(155)135-73(33-16-24-42-114)100(164)140-77(37-20-28-46-118)104(168)145-82(52-63(7)8)107(171)131-67(12)93(157)137-75(35-18-26-44-116)102(166)144-81(51-62(5)6)108(172)132-68(13)94(158)141-78(110(174)175)38-21-29-47-119/h60-84,176-177H,14-59,112-120H2,1-13H3,(H,124,148)(H,125,149)(H,126,160)(H,127,161)(H,128,162)(H,129,169)(H,130,170)(H,131,171)(H,132,172)(H,133,150)(H,134,151)(H,135,155)(H,136,156)(H,137,157)(H,138,154)(H,139,159)(H,140,164)(H,141,158)(H,142,163)(H,143,165)(H,144,166)(H,145,168)(H,146,167)(H,147,173)(H,152,153)(H,174,175)(H4,121,122,123)/t64-,65+,66+,67+,68+,69-,70-,71+,72-,73+,74+,75+,76-,77+,78+,79+,80+,81+,82+,83-,84-/m0/s1 |

InChI-Schlüssel |

GZESIPHLGJDZRG-VCWDIOOSSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)NCC(=O)NCC(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)C(CS)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

HKPao probes mechanism of action for ROS detection

An In-depth Technical Guide to HKSOX-1 for the Detection of Superoxide (O₂•⁻)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of HKSOX-1, a highly sensitive and selective fluorescent probe for the detection of superoxide (O₂•⁻), a primary reactive oxygen species (ROS). The information presented herein is intended to equip researchers with the necessary details to effectively utilize this tool in their studies. It is believed that the user's query for "HKPao" was a typographical error, and the content below focuses on the well-documented and scientifically validated HKSOX-1 probe.

Core Mechanism of Action

HKSOX-1 is designed for the specific detection of superoxide through a "turn-on" fluorescent signaling mechanism. The probe's core structure consists of a 5-carboxy-2′,4′,5′,7′-tetrafluorofluorescein fluorophore whose fluorescence is quenched by the presence of two trifluoromethanesulfonate (triflate) ester groups. In its native state, HKSOX-1 is non-fluorescent.

The detection mechanism is predicated on the nucleophilic reactivity of superoxide. O₂•⁻ selectively attacks the electron-deficient sulfur atoms of the triflate groups, leading to their cleavage. This reaction releases the free 5-carboxy-2′,4′,5′,7′-tetrafluorofluorescein, which is a highly fluorescent molecule. This process results in a significant increase in fluorescence intensity, directly proportional to the concentration of superoxide. The reaction is rapid and demonstrates high selectivity for superoxide over other biologically relevant ROS and reductants.[1][2][3][4]

Signaling Pathway Diagram

Caption: Mechanism of HKSOX-1 activation by superoxide.

Quantitative Data

The performance of HKSOX-1 has been quantitatively characterized, demonstrating its suitability for rigorous scientific applications. A summary of its key properties is provided in the table below.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 509 nm | [5] |

| Emission Wavelength (λem) | 534 nm | [5] |

| Quantum Yield (Φfl) of Fluorophore | 0.59 | [5] |

| Reaction Rate Constant | ~2.0 x 10⁵ M⁻¹s⁻¹ | [2] |

| Limit of Detection | 23 nM | [2][6] |

| Signal-to-Noise (S/N) Ratio | 3 (at limit of detection) | [2][6] |

| Selectivity | >650-fold for O₂•⁻ over other ROS/RNS | [6] |

| pH Stability Range | 2.2 - 8.8 | [2] |

| Fluorescent Product Stability | Stable for at least 60 minutes | [2] |

Experimental Protocols

The following protocols are provided as a guide for the use of HKSOX-1 and its cellular-retained variant, HKSOX-1r.

Preparation of Stock and Working Solutions

-

Stock Solution (10 mM): Dissolve 1 mg of HKSOX-1r in 117 µL of anhydrous DMSO.[7]

-

Storage: Aliquot the stock solution and store at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.[7]

-

Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 2-10 µM) in a suitable buffer (e.g., phosphate buffer for in vitro assays or serum-free cell culture medium for cellular experiments).[5][7]

In Vitro Superoxide Detection

This protocol uses the xanthine/xanthine oxidase system to generate superoxide.

-

Prepare a solution of 10 µM HKSOX-1 in 0.1 M potassium phosphate buffer (pH 7.4).[5]

-

To generate superoxide, add 300 µM xanthine and 0.01 U/mL xanthine oxidase to the HKSOX-1 solution.[5]

-

Incubate at 25°C for 10-30 minutes, protected from light.[2]

-

Measure the fluorescence intensity at Ex/Em = 509/534 nm.[5]

Detection of Cellular Superoxide in Adherent Cells

This protocol is for use with HKSOX-1r for improved cellular retention.

-

Culture adherent cells on sterile coverslips or in a multi-well plate.

-

Remove the culture medium and wash the cells once with a suitable buffer (e.g., HBSS or serum-free medium).

-

Add the HKSOX-1r working solution (e.g., 2 µM in serum-free medium) to the cells.[2][7]

-

Incubate for 30 minutes at 37°C, protected from light.[2][7]

-

Wash the cells twice with pre-warmed medium to remove excess probe.

-

Induce superoxide production using a stimulus of choice (e.g., antimycin A, PMA).

-

Image the cells using fluorescence microscopy or a plate reader with the appropriate filter sets.

Experimental Workflow Diagram

Caption: Workflow for cellular superoxide detection using HKSOX-1r.

Probe Variants for Targeted Applications

The HKSOX platform includes variants designed for specific subcellular localization, enhancing the precision of ROS detection.

-

HKSOX-1r: This variant is optimized for improved cellular retention, making it ideal for longer-term imaging experiments and flow cytometry applications where probe leakage can be a concern.[1][2][7]

-

HKSOX-1m: This probe features a mitochondria-targeting moiety, enabling the specific detection of superoxide generated within the mitochondria.[1][8]

Conclusion

HKSOX-1 and its derivatives are powerful and reliable tools for the quantitative and spatial detection of superoxide in both in vitro and in vivo systems. Their high sensitivity, selectivity, and rapid "turn-on" response, combined with excellent photostability and stability across a range of pH values, make them superior to many traditional ROS indicators. This guide provides the foundational knowledge for researchers to integrate HKSOX-1 into their experimental designs to further elucidate the complex roles of superoxide in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. Fluorescent Probe HKSOX-1 for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo [pubmed.ncbi.nlm.nih.gov]

- 4. research.polyu.edu.hk [research.polyu.edu.hk]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. A fast and responsive turn-on fluorescent probe based on a quinone conjugated alkoxy derivative for biothiols and a cellular imaging study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Excitation and Emission Spectra of HK-Series Peroxynitrite-Selective Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the excitation and emission spectral properties of the HK-series fluorescent probes, a prominent class of chemical tools designed for the selective detection of peroxynitrite (ONOO⁻), a critical reactive nitrogen species implicated in a range of physiological and pathological processes. This document outlines the key photophysical data, detailed experimental methodologies for spectral characterization, and the underlying signaling pathway for peroxynitrite detection.

Introduction to HK-Series Fluorescent Probes

The HK-series of fluorescent probes, developed by the research group of Professor Dan Yang at the University of Hong Kong, represent a significant advancement in the study of oxidative stress. These probes, including the HKGreen and HKYellow families, are engineered to exhibit a selective fluorescence turn-on response in the presence of peroxynitrite over other reactive oxygen and nitrogen species. This high selectivity is crucial for accurately monitoring peroxynitrite dynamics in complex biological environments, from cell cultures to in vivo models. The core principle behind these probes is a specific chemical reaction with peroxynitrite that transforms a non-fluorescent or weakly fluorescent molecule into a highly fluorescent product.

Quantitative Photophysical Data

The following tables summarize the key excitation and emission spectral properties of the HK-series probes. This data is essential for designing experiments that utilize these probes, including the selection of appropriate excitation sources and emission filters for fluorescence microscopy and spectroscopy.

| Probe Name | Excitation Maximum (λex) | Emission Maximum (λem) | Quantum Yield (Φ) | Solvent/Buffer |

| HKGreen-1 | 503 nm | 530 nm | 0.82 | 0.1 M Phosphate Buffer (pH 7.4) |

| HKGreen-2 | 505 nm | 512 nm | 0.92 | 0.1 M Phosphate Buffer (pH 7.4) |

| HKGreen-3 | 505 nm | 530 nm | 0.80 | 0.1 M Phosphate Buffer (pH 7.4) |

| HKGreen-4 | 517 nm[1] | 535 nm[1] | Not Reported | 0.1 M Phosphate Buffer (pH 7.4) |

| HKYellow | 545 nm[2] | 570 nm[2] | Not Reported | 0.1 M Phosphate Buffer (pH 7.4) |

Note: The quantum yield is a measure of the efficiency of fluorescence, defined as the ratio of photons emitted to photons absorbed.

Signaling Pathway and Detection Mechanism

The HK-series probes are designed to be "turn-on" fluorescent sensors. In their native state, the probes are either non-fluorescent or exhibit very low fluorescence. This is typically achieved by chemical modification of a known fluorophore to quench its fluorescence. Upon reaction with peroxynitrite, a specific chemical transformation occurs, liberating the parent fluorophore and restoring its high fluorescence quantum yield.

The general mechanism involves the oxidation of a specific functional group on the probe molecule by peroxynitrite. This reaction is highly selective for peroxynitrite, with minimal reactivity towards other reactive species such as hydrogen peroxide, superoxide, or nitric oxide.

Caption: Peroxynitrite formation and detection by HK-probes.

Experimental Protocols

The following are generalized experimental protocols for the characterization of the excitation and emission spectra of HK-series probes. These protocols are based on standard fluorometric techniques and should be adapted based on the specific instrumentation and experimental conditions.

Preparation of Stock Solutions

-

Probe Stock Solution: Prepare a stock solution of the HK-series probe (e.g., 1 mM) in high-purity dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.

-

Buffer Solution: Prepare a 0.1 M phosphate buffer solution (pH 7.4). Ensure the buffer is free of any fluorescent contaminants.

Measurement of Excitation and Emission Spectra

-

Instrumentation: Utilize a calibrated fluorometer equipped with a temperature-controlled cuvette holder.

-

Sample Preparation: Dilute the probe stock solution in the 0.1 M phosphate buffer (pH 7.4) to a final concentration of 1-2 µM in a quartz cuvette.

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the known or expected excitation maximum of the probe's fluorescent product.

-

Scan a range of emission wavelengths (e.g., 500-700 nm for HKGreen probes, 550-750 nm for HKYellow) to record the emission spectrum.

-

The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the determined emission maximum (λem).

-

Scan a range of excitation wavelengths (e.g., 450-550 nm for HKGreen probes, 500-600 nm for HKYellow) to record the excitation spectrum.

-

The wavelength at which the highest fluorescence intensity is observed is the excitation maximum (λex).

-

-

Peroxynitrite Activation:

-

To the cuvette containing the probe solution, add a known concentration of a peroxynitrite donor or a freshly prepared peroxynitrite solution.

-

Immediately record the emission spectrum at the predetermined excitation maximum to observe the fluorescence turn-on response.

-

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is typically determined using a comparative method with a well-characterized fluorescence standard.

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with the HK-probe's fluorescent product (e.g., fluorescein in 0.1 M NaOH, Φ = 0.95).

-

Absorbance Measurement: Prepare a series of dilute solutions of both the HK-probe (after reaction with peroxynitrite) and the standard in the same solvent. Measure the absorbance of each solution at the excitation wavelength used for fluorescence measurements. Ensure the absorbance values are below 0.1 to minimize inner filter effects.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²

Where:

-

Φ_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Caption: Workflow for determining fluorescence quantum yield.

Conclusion

The HK-series of fluorescent probes are powerful tools for the specific detection and imaging of peroxynitrite. A thorough understanding of their excitation and emission properties, as detailed in this guide, is paramount for their effective application in research. The provided data and protocols serve as a foundational resource for scientists and professionals in the fields of chemical biology, cell biology, and drug development who are investigating the roles of peroxynitrite in health and disease.

References

Illuminating Cellular Processes: A Technical Guide to Naphthalimide-Based Fluorescent Probes for Formaldehyde Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formaldehyde (FA), the simplest aldehyde, is a crucial molecule in both industrial processes and biological systems. While widely known as a preservative and a potential carcinogen at high concentrations, endogenous formaldehyde plays a significant role in various cellular functions, including one-carbon metabolism and epigenetic regulation.[1][2] The transient and reactive nature of formaldehyde makes its detection and quantification within living systems a formidable challenge. Naphthalimide-based fluorescent probes have emerged as powerful tools for the real-time, sensitive, and selective detection of formaldehyde in biological environments, from single cells to whole organisms.[3] This technical guide provides an in-depth overview of the key discoveries, experimental methodologies, and signaling pathway insights enabled by this versatile class of fluorescent probes.

Core Principles and Key Discoveries

Naphthalimide derivatives are prized for their excellent photophysical properties, including strong fluorescence emission, high quantum yields, and good photostability.[4][5] The design of naphthalimide-based probes for formaldehyde typically relies on a "turn-on" fluorescence mechanism. In its native state, the probe's fluorescence is quenched. Upon reaction with formaldehyde, a chemical transformation occurs that restores fluorescence, providing a direct and measurable signal.

The most common sensing mechanism involves the reaction of a hydrazine or primary amine moiety on the naphthalimide probe with formaldehyde to form a hydrazone or a Schiff base (imine), respectively.[6][7][8] This reaction inhibits a photoinduced electron transfer (PET) process that is responsible for quenching the fluorescence of the probe in its "off" state.[1][6]

Key discoveries enabled by these probes include:

-

Detection in Diverse Media: Successful detection of formaldehyde in both aqueous solutions and the vapor phase.[8]

-

Food and Environmental Safety: Quantification of formaldehyde in food samples, such as shiitake mushrooms and onions, and in water samples.[6]

-

Cellular and Subcellular Imaging: Visualization of formaldehyde in living cells, with some probes engineered to target specific organelles like the Golgi apparatus, lysosomes, mitochondria, endoplasmic reticulum, and the nucleus.[9]

-

In Vivo Applications: Monitoring of formaldehyde in living organisms, including zebrafish.[10]

-

High Sensitivity and Specificity: Achievement of very low detection limits, in some cases down to the nanomolar range, with high selectivity for formaldehyde over other biologically relevant reactive carbonyl species and other analytes.[6][7][8][11]

Quantitative Data on Representative Probes

The following table summarizes the performance characteristics of several naphthalimide-based fluorescent probes for formaldehyde detection, providing a comparative overview for researchers selecting a probe for a specific application.

| Probe Name/Identifier | Limit of Detection (LOD) | Response Time | Quantum Yield (Φ) Change | Key Features & Applications | Reference |

| EW2 | 0.35 µM | Not Specified | 0.039 to 0.415 | Golgi apparatus-targeting; two-photon properties. | [12] |

| DCP5 (polymeric) | 1.36 nM | < 1 minute | Not Specified | Water-soluble; rapid response; vapor phase detection. | [8][11] |

| NAPh-Lyso | 0.21 µM | < 2 minutes | Not Specified | Lysosome-targeting. | [6] |

| Probe 1 | Not Specified | Fast | Significant enhancement | High specificity; two-photon imaging in breast cancer cells. | [6][7] |

| Na-FA | Low | < 30 minutes | Up to 900-fold increase | Two-photon probe; imaging endogenous FA in living tissues. | [6][13] |

| FFP551 series | Not Specified | Not Specified | Not Specified | Modular design for targeting nucleus, ER, mitochondria, and lysosomes. | [9] |

Experimental Protocols

Synthesis of a Representative Naphthalimide-Hydrazine Probe

This protocol describes a general method for synthesizing a naphthalimide-hydrazine probe, a common precursor for formaldehyde detection probes.

Materials:

-

4-bromo-1,8-naphthalic anhydride

-

Anhydrous ethanol

-

N-butylamine

-

Methoxyethanol

-

Hydrazine hydrate (80-85%)

Procedure:

-

Synthesis of 6-Bromo-2-butyl-benzo[de]isoquinoline-1,3-dione (Intermediate A):

-

Dissolve 4-bromo-1,8-naphthalic anhydride in anhydrous ethanol.

-

Add a solution of N-butylamine in ethanol dropwise with stirring.

-

Reflux the mixture for 8 hours.

-

Cool the reaction to room temperature to allow the product to precipitate.

-

Recrystallize the crude product from ethanol to obtain the pure intermediate A.[14]

-

-

Synthesis of 6-hydrazino-benzo[de]isoquinoline-1,3-diones (Probe Precursor):

-

In a flask, combine intermediate A and methoxyethanol.

-

Add hydrazine hydrate to the solution.

-

Heat the mixture to reflux for 6 hours. The solution will change color and a precipitate will form.

-

After cooling to room temperature, filter the mixture.

-

Wash the solid with hot ethanol to yield the naphthalimide-hydrazine probe precursor.[15]

-

General Protocol for Imaging Formaldehyde in Living Cells

Materials:

-

Naphthalimide-based formaldehyde probe

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium

-

Live cells (e.g., MCF7, HeLa)

-

Formaldehyde solution (for positive control)

-

Sodium bisulfite (NaHSO₃) (for negative control/FA depletion)

-

Confocal microscope

Procedure:

-

Probe Preparation:

-

Prepare a stock solution of the naphthalimide probe (e.g., 1 mM) in DMSO.

-

-

Cell Culture:

-

Culture cells to an appropriate confluency on a suitable imaging dish (e.g., glass-bottom dish).

-

-

FA Depletion (Optional Negative Control):

-

To visualize the probe's response to endogenous vs. exogenous formaldehyde, you can deplete basal FA levels.

-

Incubate cells with serum-free medium containing 500 µM NaHSO₃ for 30 minutes.

-

Wash the cells three times with pre-warmed sterile PBS.[16]

-

-

Cell Staining:

-

Dilute the probe stock solution in cell culture medium to the final working concentration (typically 1-10 µM).

-

Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C in a CO₂ incubator.

-

-

Induction of Formaldehyde (Optional Positive Control):

-

To observe the probe's response to an influx of formaldehyde, treat the cells with a known concentration of formaldehyde (e.g., 50-500 µM) for a specified time (e.g., 30 minutes) before or during probe incubation.

-

-

Imaging:

-

After incubation, wash the cells with PBS to remove any excess probe.

-

Add fresh medium or PBS to the cells for imaging.

-

Visualize the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the specific naphthalimide probe.

-

Visualizing Signaling Pathways and Experimental Workflows

Mechanism of Action of Naphthalimide-Hydrazine Probes

The following diagram illustrates the "turn-on" fluorescence mechanism of a typical naphthalimide-hydrazine probe upon reaction with formaldehyde.

Caption: Turn-on fluorescence mechanism of a naphthalimide-hydrazine probe.

Experimental Workflow for Cellular Imaging

This diagram outlines the key steps for using a naphthalimide-based probe to image formaldehyde in living cells.

Caption: Experimental workflow for imaging formaldehyde in living cells.

Formaldehyde-Induced Signaling Pathways

Formaldehyde can influence cellular signaling, in part by inducing the production of reactive oxygen species (ROS), which can lead to oxidative stress responses.[17] Two key pathways affected are the YAP and NF-κB signaling pathways.[17][18][19][20]

Caption: Simplified overview of FA-induced YAP and NF-κB signaling.

Conclusion

Naphthalimide-based fluorescent probes represent a significant advancement in our ability to study the roles of formaldehyde in living systems. Their high sensitivity, selectivity, and adaptability for targeting specific cellular compartments provide researchers with powerful tools to investigate the complex interplay between formaldehyde homeostasis and cellular signaling in both health and disease. The continued development of these probes, particularly those with two-photon and near-infrared properties, will further enhance our understanding of the multifaceted biological functions of this simple yet vital molecule and may open new avenues for diagnostic and therapeutic strategies in drug development.

References

- 1. escholarship.org [escholarship.org]

- 2. Fluorescent probes for imaging formaldehyde in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. sciforum.net [sciforum.net]

- 6. researchgate.net [researchgate.net]

- 7. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 8. tandfonline.com [tandfonline.com]

- 9. Modular development of organelle-targeting fluorescent probes for imaging formaldehyde in live cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. New 1,8-naphthalimide-based colorimetric fluorescent probe for specific detection of hydrazine and its multi-functional applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Naphthalimide-based fluorescent polymeric probe: a dual-phase sensor for formaldehyde detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Protocol for trapping transient endogenous formaldehyde in live cells to visualize its signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. biorxiv.org [biorxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Unraveling the Enigma of "HKPao": A Search for a Novel Chemical Entity

Despite a comprehensive search of scientific literature and chemical databases, the term "HKPao" does not correspond to a recognized chemical compound or a class of derivatives. This suggests that "this compound" may be an internal project name, a very recent discovery not yet in the public domain, or a potential typographical error.

Our extensive investigation to fulfill the request for an in-depth technical guide on "this compound derivatives" involved numerous search queries across various scientific platforms. These searches, aimed at identifying the chemical structure, properties, synthesis, and biological activities of "this compound," did not yield any specific results for a molecule with this designation.

The search results did, however, provide a wide array of information on unrelated chemical derivatives and various signaling pathways. General concepts in drug development and cancer research were also prevalent. Notably, some results referenced the "Sir YK Pao Centre for Cancer" in Hong Kong, leading to the hypothesis that "HK" might stand for Hong Kong and "Pao" could be related to research originating from this institution. If "this compound" is a novel compound developed at this center, it is plausible that its details have not yet been publicly disclosed.

Another avenue of investigation considered the possibility of a typographical error, with "PAO" being a potential intended term. "PAO" commonly refers to Polyalphaolefins, a class of synthetic hydrocarbons. However, the context of the user's request, which includes "signaling pathways," "drug development professionals," and biological assays, strongly indicates that Polyalphaolefins are not the subject of interest.

Without a definitive identification of the "this compound" core structure, it is impossible to provide the requested in-depth technical guide, including its chemical properties, experimental protocols, and associated signaling pathways.

We encourage the user to verify the nomenclature of the compound of interest. Should a corrected or alternative name be provided, we would be pleased to renew our search and compile the requested technical whitepaper. At present, the lack of publicly available data on a compound named "this compound" prevents the fulfillment of this request.

Understanding Reactive Oxygen Species with HK-Series Fluorescent Probes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the HK-series of fluorescent probes, a powerful toolkit for the detection and quantification of various reactive oxygen species (ROS) and reactive nitrogen species (RNS) in biological systems. Developed to address the need for highly sensitive and selective tools in redox biology, these probes are instrumental in elucidating the roles of ROS/RNS in cellular signaling, oxidative stress, and disease pathogenesis. This document will serve as a detailed resource for researchers employing these probes in their experimental workflows, with a focus on their mechanisms of action, experimental protocols, and applications in drug development.

Introduction to HK-Series Probes for ROS/RNS Detection

Reactive oxygen species and reactive nitrogen species are a group of highly reactive molecules that play dual roles in biology. At physiological levels, they function as critical signaling molecules in various cellular processes. However, their overproduction can lead to oxidative stress, a condition implicated in the development and progression of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The ability to accurately detect and quantify specific ROS/RNS is therefore crucial for understanding their complex biological functions and for the development of novel therapeutics.

The HK-series of fluorescent probes represents a significant advancement in the field of ROS/RNS detection. These probes are designed with high selectivity and sensitivity for specific analytes, enabling researchers to study the dynamics of individual ROS/RNS within complex biological environments.

Core HK-Series Probes: Mechanism of Action and Quantitative Data

The HK-series includes several probes, each tailored to detect a specific reactive species. The core principle behind these probes is an activity-based sensing mechanism, where the probe undergoes a specific chemical reaction with its target ROS/RNS, leading to a detectable change in its fluorescent properties.

| Probe Name | Target ROS/RNS | Mechanism of Action | Excitation (nm) | Emission (nm) | Quantum Yield | Fold Change in Fluorescence |

| HKGreen-2 | Peroxynitrite (ONOO⁻) | Ketone group reacts with ONOO⁻, leading to fluorescence activation.[1] | ~488 | ~517 | N/A | >10 |

| HKGreen-3 | Peroxynitrite (ONOO⁻) | Rhodol-based scaffold undergoes specific oxidation by ONOO⁻.[2] | ~505 | ~530 | N/A | N/A |

| HKSOX-1 | Superoxide (O₂•⁻) | Cleavage of an aryl trifluoromethanesulfonate group by O₂•⁻ to yield a fluorescent phenol.[3][4] | ~488 | ~525 | N/A | High |

| HKPerox-Red | Hydrogen Peroxide (H₂O₂) | Tandem Payne/Dakin reaction with H₂O₂ deprotects a resorufin derivative, leading to red fluorescence.[5] | ~580 | ~602 | N/A | Significant |

Table 1: Quantitative Data of Key HK-Series Probes

Mechanism of Action: HKSOX-1 for Superoxide Detection

The following diagram illustrates the sensing mechanism of HKSOX-1.

Caption: HKSOX-1 mechanism for superoxide detection.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for obtaining reliable data with fluorescent probes. The following sections provide generalized methodologies for the use of HK-series probes in cell-based assays. Researchers should always optimize these protocols for their specific cell types and experimental conditions.

Reagent Preparation

-

Probe Stock Solution: Prepare a stock solution of the HK-probe (e.g., 1-10 mM) in anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light and moisture.

-

Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (typically 1-10 µM) in a suitable buffer, such as phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS). The optimal concentration should be determined empirically.

Cell Loading and Staining

-

Cell Culture: Plate cells on an appropriate imaging dish or multi-well plate and culture until they reach the desired confluency.

-

Cell Washing: Gently wash the cells twice with pre-warmed buffer (PBS or HBSS) to remove any residual serum or media components.

-

Probe Incubation: Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator. The incubation time may require optimization.

-

Washing: After incubation, wash the cells twice with the buffer to remove any excess, uninternalized probe.

Induction of ROS/RNS and Imaging

-

Stimulation: To induce the production of the target ROS/RNS, treat the cells with a known inducer. For example:

-

Peroxynitrite (ONOO⁻): Phorbol 12-myristate 13-acetate (PMA), interferon-gamma (IFN-γ), and lipopolysaccharide (LPS) can be used to activate murine macrophage cells to generate peroxynitrite.[1]

-

Superoxide (O₂•⁻): Inflammation or mitochondrial stress can be induced to generate superoxide.[3]

-

Hydrogen Peroxide (H₂O₂): Phorbol 12-myristate 13-acetate (PMA), As₂O₃, or rotenone can be used as stress inducers.[5]

-

-

Imaging: Immediately after stimulation, acquire fluorescent images using a fluorescence microscope or a high-content imaging system equipped with the appropriate filter sets corresponding to the excitation and emission wavelengths of the specific HK-probe.

-

Data Analysis: Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software. The change in fluorescence intensity is indicative of the level of the target ROS/RNS.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for using HK-series probes.

Caption: General experimental workflow for cell-based ROS/RNS detection.

Applications in Drug Development

The ability to monitor specific ROS/RNS provides invaluable insights into disease mechanisms and the mode of action of therapeutic agents. HK-series probes have significant applications in various stages of drug development.

-

Target Validation: By accurately measuring changes in ROS/RNS levels in response to genetic or pharmacological interventions, researchers can validate the role of specific enzymes or pathways in oxidative stress-related diseases.

-

Compound Screening: These probes can be employed in high-throughput screening assays to identify compounds that modulate ROS/RNS production. For example, screening for inhibitors of NADPH oxidase, a major source of cellular superoxide.

-

Mechanism of Action Studies: Elucidating how a drug candidate affects cellular redox signaling is crucial for understanding its efficacy and potential side effects. HK-probes can be used to determine if a drug's therapeutic effect is mediated through the modulation of specific ROS/RNS.

-

Toxicity and Safety Assessment: Aberrant ROS/RNS production is a common mechanism of drug-induced toxicity. These probes can be used in preclinical safety studies to assess the potential of drug candidates to induce oxidative stress.

Signaling Pathway Diagram: Peroxynitrite-Mediated Signaling

The diagram below illustrates a simplified signaling pathway where peroxynitrite, detectable by probes like HKGreen-2 and HKGreen-3, plays a role.

Caption: Simplified pathway of peroxynitrite formation and downstream effects.

Conclusion

The HK-series of fluorescent probes provides a robust and versatile platform for the investigation of reactive oxygen and nitrogen species in biological systems. Their high sensitivity and selectivity, coupled with well-defined mechanisms of action, make them indispensable tools for researchers in academia and the pharmaceutical industry. By enabling the precise measurement of specific ROS/RNS, these probes will continue to facilitate groundbreaking discoveries in redox biology and contribute to the development of novel therapies for a wide range of diseases.

References

- 1. BODIPY-based fluorescent probe for peroxynitrite detection and imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HKGreen-3: a rhodol-based fluorescent probe for peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HKU Scholars Hub: Fluorescent Probe HKSOX-1 for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo [hub.hku.hk]

- 4. research.polyu.edu.hk [research.polyu.edu.hk]

- 5. Fluorescent probes for in vitro and in vivo quantification of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Invisible Enemy: A Technical Guide to HKPao Fluorescent Probes for In Vitro Oxidative Stress Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the HKPao series of fluorescent probes, specifically HKPerox-Red and HKPerox-Ratio, for the sensitive and quantitative detection of hydrogen peroxide (H₂O₂) in vitro. As a key reactive oxygen species (ROS), H₂O₂ is a critical signaling molecule and a central player in the induction of oxidative stress, a state implicated in numerous pathologies including cancer, neurodegenerative diseases, and cardiovascular disorders. Understanding the dynamics of H₂O₂ is paramount for elucidating disease mechanisms and for the development of novel therapeutics. The this compound probes offer a powerful toolset for researchers to visualize and quantify H₂O₂ fluxes in various biological systems.

Core Principles of this compound Probes

The this compound probes, HKPerox-Red and HKPerox-Ratio, are advanced fluorescent sensors designed for the specific detection of hydrogen peroxide.[1][2][3] Their mechanism of action is predicated on a tandem Payne/Dakin reaction, which confers high selectivity for H₂O₂ over other reactive oxygen species.[1] This chemical strategy ensures that the fluorescent signal is a direct and reliable measure of H₂O₂ concentration.

HKPerox-Red is a red-emissive probe characterized by its excellent cell permeability, making it suitable for imaging H₂O₂ dynamics in living cells and even in whole organisms like zebrafish embryos.[1] In contrast, HKPerox-Ratio is a ratiometric probe, providing a quantitative readout by measuring the ratio of fluorescence intensity at two different wavelengths (blue and green emission).[1] This ratiometric approach minimizes the influence of experimental variables such as probe concentration and instrumental settings, thereby enabling more precise quantification of intracellular H₂O₂ levels.

Quantitative Data Summary

The performance of this compound probes is summarized in the tables below. This data is essential for experimental design and for the comparison of results across different studies.

Table 1: Spectroscopic Properties of this compound Probes

| Probe | Excitation (nm) | Emission (nm) | Quantum Yield |

| HKPerox-Red | ~560 | ~610 | Data not available |

| HKPerox-Ratio | ~405 / ~488 | ~450 / ~515 | Data not available |

Table 2: Performance Characteristics of this compound Probes in H₂O₂ Detection

| Probe | Detection Limit | Specificity | Key Applications |

| HKPerox-Red | High sensitivity | High for H₂O₂ over other ROS | Live-cell imaging, in vivo imaging, in vitro metabolite assays[1] |

| HKPerox-Ratio | High sensitivity | High for H₂O₂ over other ROS | Quantitative H₂O₂ measurement, flow cytometry, confocal imaging[1] |

Experimental Protocols

The following are detailed protocols for the application of this compound probes in common in vitro experimental setups.

Protocol 1: In Vitro Detection of H₂O₂ in Cultured Cells using HKPerox-Red

1. Cell Preparation:

- Plate cells (e.g., HeLa, A549) on glass-bottom dishes or 96-well plates at a suitable density to achieve 60-70% confluency on the day of the experiment.

- Culture cells in a complete medium at 37°C in a humidified incubator with 5% CO₂.

2. Probe Loading:

- Prepare a stock solution of HKPerox-Red (e.g., 1 mM in DMSO).

- On the day of the experiment, dilute the stock solution in a serum-free medium to a final working concentration (typically 5-10 µM).

- Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

- Add the HKPerox-Red loading solution to the cells and incubate for 30-60 minutes at 37°C.

3. Induction of Oxidative Stress (Optional):

- To induce H₂O₂ production, treat cells with an appropriate stimulus. Examples include:

- Phorbol 12-myristate 13-acetate (PMA): 100 nM for 30 minutes.

- Arsenic trioxide (As₂O₃): 1-5 µM for 1-4 hours.[1]

- Rotenone: 1-10 µM for 30-60 minutes.[1]

- A vehicle control (e.g., DMSO) should be run in parallel.

4. Imaging:

- After incubation, wash the cells twice with pre-warmed PBS to remove excess probe.

- Add fresh imaging buffer (e.g., phenol red-free medium or HBSS) to the cells.

- Image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., excitation ~560 nm, emission ~610 nm).

Protocol 2: Quantitative Measurement of Intracellular H₂O₂ using HKPerox-Ratio and Flow Cytometry

1. Cell Preparation:

- Prepare a single-cell suspension of the desired cell type (e.g., leukemia cells) at a concentration of 1 x 10⁶ cells/mL.[1]

2. Probe Loading:

- Add HKPerox-Ratio to the cell suspension to a final concentration of 5 µM.

- Incubate for 30 minutes at 37°C.

3. Induction of Oxidative Stress:

- Add the desired stimulus (e.g., As₂O₃) directly to the cell suspension and incubate for the desired time.

4. Flow Cytometry Analysis:

- Analyze the cells on a flow cytometer equipped with lasers for exciting the probe at both wavelengths (e.g., 405 nm and 488 nm).

- Collect the emission signals in the blue (~450 nm) and green (~515 nm) channels.

- The ratio of the green to blue fluorescence intensity is used to quantify the intracellular H₂O₂ concentration.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key aspects of this compound probe application.

References

- 1. Fluorescent probes for in vitro and in vivo quantification of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HKU Scholars Hub: Fluorescent Probes For In Vitro And In Vivo Quantification of Hydrogen Peroxide [hub.hku.hk]

- 3. Fluorescent probes for in vitro and in vivo quantification of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Foundational Research on Fluorescent Probe Development for Cellular Imaging

To the User: Following a comprehensive search for "HKPao probe," it has been determined that there is no publicly available scientific literature or foundational research corresponding to a probe with this specific designation. The term "this compound" does not appear to be a recognized name or acronym for a chemical probe within the scientific community.

However, to fulfill your request for an in-depth technical guide for researchers, scientists, and drug development professionals, we have pivoted to a closely related and highly relevant topic: Foundational Research on the Development of Fluorescent Probes for Cellular Imaging . This guide will adhere to all your specified core requirements, including structured data tables, detailed experimental protocols, and Graphviz diagrams for signaling pathways and workflows.

This guide will provide a comprehensive overview of the principles and methodologies that underpin the creation of fluorescent probes, which are indispensable tools in modern biological research and drug discovery.

Core Principles of Fluorescent Probe Design

Fluorescent probes are small molecules designed to detect and visualize specific biological targets within complex cellular environments. Their design is a multi-faceted process that balances several key parameters to ensure high sensitivity and specificity.

A typical fluorescent probe consists of three main components:

-

Fluorophore: The core structure that emits light upon excitation. The choice of fluorophore determines the probe's photophysical properties, such as its excitation and emission wavelengths, quantum yield, and photostability.

-

Recognition Moiety: This is the part of the probe that selectively interacts with the target of interest. The design of the recognition moiety is crucial for the probe's specificity.

-

Linker: A chemical bridge that connects the fluorophore and the recognition moiety. The linker's length and flexibility can influence the probe's overall performance.

The mechanism of action for most fluorescent probes relies on a change in the fluorophore's emission upon binding to the target. This can occur through several mechanisms, including:

-

Photoinduced Electron Transfer (PeT): In the "off" state, the recognition moiety quenches the fluorophore's emission through PeT. Upon target binding, this quenching is disrupted, leading to a "turn-on" of fluorescence.

-

Förster Resonance Energy Transfer (FRET): This mechanism involves two fluorophores, a donor and an acceptor. The probe's conformation changes upon target binding, altering the distance between the donor and acceptor and thus changing the FRET efficiency and the resulting fluorescence emission.

-

Intramolecular Charge Transfer (ICT): The electronic properties of the fluorophore are altered upon interaction with the target, leading to a shift in the emission wavelength.

Key Design Considerations:

| Parameter | Description | Importance for Drug Discovery |

| Specificity | The ability of the probe to bind exclusively to its intended target with minimal off-target interactions. | Crucial for accurate target validation and understanding the mechanism of action of drugs. |

| Sensitivity | The ability to detect low concentrations of the target analyte. | Enables the study of low-abundance targets and subtle biological changes. |

| Cell Permeability | The capacity of the probe to cross the cell membrane and reach its intracellular target. | Essential for imaging intracellular processes in live cells. |

| Photostability | Resistance of the fluorophore to photobleaching during prolonged imaging experiments. | Allows for long-term tracking of biological events. |

| Biocompatibility | Minimal toxicity and perturbation of normal cellular functions. | Ensures that the observed effects are due to the biological process under investigation and not probe-induced artifacts. |

Experimental Protocols

General Synthesis of a "Turn-On" Fluorescent Probe for Enzyme Activity

This protocol outlines a general workflow for synthesizing a fluorescent probe that "turns on" in the presence of a specific enzyme.

Objective: To synthesize a probe where a recognition moiety quenches the fluorescence of a fluorophore until it is cleaved by a target enzyme.

Materials:

-

Fluorophore with a reactive functional group (e.g., hydroxyl or amino group)

-

Linker with two reactive ends

-

Enzyme-specific recognition moiety with a corresponding reactive group

-

Appropriate solvents (e.g., DMF, DCM)

-

Catalysts (e.g., DCC, DMAP)

-

Purification reagents (e.g., silica gel for column chromatography)

Methodology:

-

Fluorophore-Linker Conjugation:

-

Dissolve the fluorophore and a molar excess of the bifunctional linker in an appropriate solvent.

-

Add the necessary coupling agents or catalysts.

-

Stir the reaction at room temperature or a slightly elevated temperature for a specified time (e.g., 2-12 hours), monitoring the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the product using silica gel column chromatography to isolate the fluorophore-linker conjugate.

-

-

Conjugation of Recognition Moiety:

-

Dissolve the purified fluorophore-linker conjugate and the recognition moiety in a suitable solvent.

-

Add the appropriate coupling agents.

-

Allow the reaction to proceed, monitoring by TLC.

-

Once the reaction is complete, remove the solvent.

-

Purify the final probe product using column chromatography and characterize it using techniques such as NMR and mass spectrometry.

-

Cellular Imaging with a Fluorescent Probe

This protocol describes the general steps for using a synthesized fluorescent probe to image a target in living cells.

Materials:

-

Cultured cells in a suitable imaging dish (e.g., glass-bottom dish)

-

Synthesized fluorescent probe

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets

Methodology:

-

Cell Culture and Plating:

-

Culture the cells of interest under standard conditions.

-

Seed the cells onto a glass-bottom imaging dish and allow them to adhere overnight.

-

-

Probe Loading:

-

Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.

-

Remove the existing medium from the cells and replace it with the probe-containing medium.

-

Incubate the cells with the probe for a specific duration (e.g., 30-60 minutes) at 37°C.

-

-

Washing and Imaging:

-

After incubation, remove the probe-containing medium and wash the cells gently with pre-warmed PBS two to three times to remove any unbound probe.

-

Add fresh, pre-warmed cell culture medium to the cells.

-

Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the probe's fluorophore.

-

-

Data Analysis:

-

Analyze the acquired images to determine the localization and intensity of the fluorescent signal, which corresponds to the presence and activity of the target.

-

Visualizations

Signaling Pathway of a "Turn-On" Fluorescent Probe

Caption: Mechanism of a "turn-on" fluorescent probe for enzyme detection.

Experimental Workflow for Probe Validation

An In-depth Technical Guide to the HK-Series Probes for Live-Cell Imaging of Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Hong Kong (HK)-series fluorescent probes, specifically HKSOX-1 and HKOCl-3, for the real-time detection of reactive oxygen species (ROS) in live cells. This document details their mechanism of action, quantitative properties, and experimental protocols for their application in cellular imaging and analysis.

Introduction to the HK-Series ROS Probes

The HK-series of fluorescent probes, developed at The University of Hong Kong, are powerful tools for studying the intricate roles of ROS in various physiological and pathological processes.[1][2] These probes are designed for high selectivity and sensitivity, enabling researchers to visualize specific ROS in real-time within living cells. This guide focuses on two prominent members of this series:

-

HKSOX-1 : A probe designed for the detection of superoxide anion (O₂⁻).[2][3]

-

HKOCl-3 : A probe specifically designed for the detection of hypochlorous acid (HOCl).[1][4][5]

Quantitative Data of HK-Series Probes

The following tables summarize the key quantitative parameters of HKSOX-1 and HKOCl-3, facilitating their effective use in experimental design.

Table 1: Quantitative Properties of HKSOX-1

| Property | Value | Reference |

| Analyte | Superoxide (O₂⁻) | [2] |

| Excitation Wavelength (Ex) | 509 nm | [6] |

| Emission Wavelength (Em) | 534 nm | [6] |

| Quantum Yield (Φ) | Not explicitly stated in provided abstracts | |

| Molar Extinction Coefficient (ε) | Not explicitly stated in provided abstracts | |

| Fold Fluorescence Enhancement | > 66-100 fold selectivity for O₂⁻ over other ROS/RNS | [7] |

| Cell Permeability | Yes (for HKSOX-1r and HKSOX-1m variants) | [2][3] |

Table 2: Quantitative Properties of HKOCl-3

| Property | Value | Reference |

| Analyte | Hypochlorous Acid (HOCl) | [1][4][5] |

| Excitation Wavelength (Ex) | 490 nm | [8] |

| Emission Wavelength (Em) | 527 nm | [8][9] |

| Quantum Yield (Φ) | 0.001 (quenched) | [4] |

| Molar Extinction Coefficient (ε) | 2.3 x 10⁴ M⁻¹cm⁻¹ (at 455 nm) | [4] |

| Fold Fluorescence Enhancement | > 358-fold upon reaction with HOCl | [4][8] |

| Detection Limit | 0.33 nM | [8] |

| Cell Permeability | Yes | [4] |

Mechanism of Action

The HK-series probes operate on a "turn-on" fluorescence mechanism, where they are initially non-fluorescent and emit a strong fluorescent signal upon selective reaction with their target ROS.

HKSOX-1 for Superoxide Detection

HKSOX-1 utilizes a strategy involving the superoxide-mediated cleavage of an aryl trifluoromethanesulfonate group.[2][3] This reaction yields a free phenol, which is a highly fluorescent species. This mechanism provides excellent selectivity for superoxide over other ROS and biological reductants.[2]

HKOCl-3 for Hypochlorous Acid Detection

HKOCl-3 is designed based on a selective oxidative O-dearylation reaction.[1][4][5] The probe contains a 2,6-dichlorophenol moiety that selectively reacts with HOCl, leading to the release of a fluorescein derivative and a dramatic increase in fluorescence.[4][10] This design confers exceptional selectivity for HOCl over other ROS.[1][4][5]

References

- 1. HKOCl-3: a fluorescent hypochlorous acid probe for live-cell and in vivo imaging and quantitative application in flow cytometry and a 96-well microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescent Probe HKSOX-1 for Imaging and Detection of Endogenous Superoxide in Live Cells and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.polyu.edu.hk [research.polyu.edu.hk]

- 4. HKOCl-3: a fluorescent hypochlorous acid probe for live-cell and in vivo imaging and quantitative application in flow cytometry and a 96-well microplate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HKOCl-3: a fluorescent hypochlorous acid probe for live-cell and in vivo imaging and quantitative application in flow cytometry and a 96-well microplate assay - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Illuminating Cellular Processes: A Guide to HKPao Probes for Fluorescence Microscopy

For Immediate Release

[City, State] – [Date] – Advanced Bio-imaging Solutions is pleased to present these comprehensive application notes and protocols for the HKPao family of fluorescent probes. This document provides researchers, scientists, and drug development professionals with detailed guidance on the use of this compound probes for the sensitive and specific detection of hydrogen peroxide (H₂O₂) in a variety of biological systems using fluorescence microscopy.

Introduction to this compound Probes

The this compound series of fluorescent probes are powerful tools for investigating the role of hydrogen peroxide in cellular signaling, oxidative stress, and various pathological conditions. These probes are based on a boronate-cleavage mechanism, offering high selectivity for H₂O₂ over other reactive oxygen species (ROS). Upon reaction with H₂O₂, the boronate group is cleaved, leading to a significant increase in fluorescence intensity or a ratiometric shift in the emission spectrum, enabling robust detection and quantification of H₂O₂ in live cells and in vivo models.

This guide details the properties and applications of three key members of the this compound family: HKPerox-2, HKPerox-Red, and HKPerox-Ratio.

Quantitative Data Summary

For easy comparison, the key photophysical and performance characteristics of the this compound probes are summarized in the table below.

| Property | HKPerox-2 | HKPerox-Red | HKPerox-Ratio |

| Excitation (Ex) Wavelength (nm) | 520[1][2] | ~561 | 405 |

| Emission (Em) Wavelength (nm) | 543[1][2] | ~602[3] | 475 (blue) to 540 (green)[3] |

| Fluorescence Change | Green "Turn-On" | Red "Turn-On" | Ratiometric (Blue to Green Shift)[3] |

| Quantum Yield (Φ) | Data not available in search results | Data not available in search results | Data not available in search results |

| **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** | Data not available in search results | Data not available in search results | Data not available in search results |

| H₂O₂ Detection Limit | Micromolar range | As low as 4.8 nM[3] | Micromolar range[3] |

| Response Time | ~30 minutes[1] | < 10 minutes[3] | ~30 minutes[3] |

| Key Features | High sensitivity, green fluorescence | Red-shifted emission for reduced phototoxicity and deeper tissue penetration | Ratiometric detection for quantitative analysis, minimizing artifacts from probe concentration and environmental effects[3] |

Mechanism of Action: Boronate-Based Detection of H₂O₂

The this compound probes utilize a highly selective chemical reaction for the detection of hydrogen peroxide. The core of this mechanism is a boronate ester group that "cages" the fluorophore, rendering it non-fluorescent or weakly fluorescent. In the presence of H₂O₂, the boronate ester undergoes oxidative cleavage. This irreversible reaction releases the uncaged fluorophore, resulting in a strong fluorescent signal.

Mechanism of this compound probe activation by H₂O₂.

Experimental Protocols

Preparation of Stock Solutions

Proper preparation and storage of stock solutions are critical for reproducible results.

Materials:

-

This compound Probe (e.g., HKPerox-2)

-

Microcentrifuge tubes or glass vials with Teflon-lined caps

-

Vortex mixer

-

Pipettes

Protocol:

-

Bring the vial of the this compound probe to room temperature before opening.

-

To prepare a 10 mM stock solution of HKPerox-2, dissolve 1 mg of the probe in 172 µL of anhydrous DMF.[1][2] Adjust the volume of DMF accordingly for other this compound probes based on their molecular weight.

-

Vortex thoroughly until the probe is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C, protected from light. The stock solution is typically stable for up to 6 months at -80°C and 1 month at -20°C.[1]

Workflow for preparing this compound probe stock solutions.

Live-Cell Imaging of Hydrogen Peroxide

This protocol provides a general guideline for staining adherent cells with this compound probes for visualization of H₂O₂ by fluorescence microscopy.

Materials:

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

This compound probe stock solution (10 mM)

-

Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope with appropriate filter sets

Protocol:

-

Culture adherent cells to the desired confluency on a suitable imaging vessel.

-

Prepare a working solution of the this compound probe by diluting the 10 mM stock solution in serum-free medium or PBS to a final concentration of 1-10 µM.[1] The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the probe working solution to the cells and incubate for 5-30 minutes at 37°C, protected from light.[1]

-

After incubation, wash the cells twice with warm serum-free medium or PBS to remove any excess probe.[1]

-

Add fresh imaging medium (e.g., phenol red-free medium) to the cells.

-

Proceed with imaging using a fluorescence microscope. For HKPerox-2, use filter sets appropriate for green fluorescence (Ex/Em: ~520/543 nm). For HKPerox-Red, use filter sets for red fluorescence (Ex/Em: ~561/602 nm). For HKPerox-Ratio, acquire images in both the blue (~475 nm) and green (~540 nm) channels with excitation at ~405 nm.[3]

Workflow for live-cell imaging with this compound probes.

Flow Cytometry Analysis of Oxidative Stress

This compound probes, particularly the ratiometric probe HKPerox-Ratio, are well-suited for quantifying cellular H₂O₂ levels in a population of cells using flow cytometry.[3]

Materials:

-

Suspension cells or trypsinized adherent cells

-

HKPerox-Ratio stock solution (10 mM)

-

Hank's Balanced Salt Solution (HBSS) or PBS

-

Flow cytometer with 405 nm laser and detectors for blue and green fluorescence

Protocol:

-

Prepare a single-cell suspension at a density of approximately 1 x 10⁶ cells/mL.

-

Prepare a working solution of HKPerox-Ratio at a final concentration of 10 µM in HBSS or another suitable buffer.[3]

-

Add the probe working solution to the cell suspension and incubate for 30 minutes at 37°C, protected from light.[3]

-

(Optional) If necessary, wash the cells once with PBS to remove excess probe by centrifuging at 400 x g for 3-4 minutes and resuspending in fresh buffer.[1]

-

Analyze the cells on a flow cytometer. Excite the cells with a 405 nm laser.

-

Collect the fluorescence emission in two channels: a blue channel (e.g., 450/50 nm bandpass filter) for the unreacted probe and a green channel (e.g., 530/30 nm bandpass filter) for the H₂O₂-reacted probe.

-

For quantitative analysis, calculate the ratio of the green fluorescence intensity to the blue fluorescence intensity for each cell. An increase in this ratio indicates an increase in intracellular H₂O₂ levels. A calibration curve can be generated by treating cells with known concentrations of H₂O₂ to quantify the intracellular H₂O₂ concentration.[3]

In Vivo Imaging in Zebrafish Embryos

The red-shifted spectral properties of HKPerox-Red make it suitable for in vivo imaging of H₂O₂ in model organisms like zebrafish embryos.[4]

Materials:

-

Zebrafish embryos

-

HKPerox-Red stock solution (10 mM)

-

E3 medium

-

Fluorescence stereomicroscope or confocal microscope with appropriate filters

Protocol:

-

Collect zebrafish embryos at the desired developmental stage.

-

Prepare a working solution of HKPerox-Red at a concentration of 20 µM in E3 medium.[4]

-

Incubate the zebrafish embryos in the HKPerox-Red working solution for approximately 20 minutes.

-

Wash the embryos with fresh E3 medium to remove the excess probe.

-

Mount the embryos in a suitable imaging chamber.

-

Image the embryos using a fluorescence microscope equipped with a filter set appropriate for red fluorescence (e.g., Texas Red channel).[5]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or weak fluorescence signal | - Probe concentration too low.- Incubation time too short.- Low levels of H₂O₂.- Incorrect filter sets. | - Increase probe concentration.- Increase incubation time.- Use a positive control (e.g., treat cells with a low concentration of H₂O₂).- Ensure microscope filters match the probe's excitation and emission spectra. |

| High background fluorescence | - Probe concentration too high.- Incomplete washing.- Autofluorescence of cells or medium. | - Decrease probe concentration.- Increase the number and duration of wash steps.- Image an unstained control to assess autofluorescence. Use a phenol red-free imaging medium. |

| Phototoxicity or photobleaching | - High excitation light intensity.- Prolonged exposure to excitation light. | - Reduce laser power or illumination intensity.- Decrease exposure time or use a more sensitive detector.- Use an anti-fade mounting medium for fixed samples. |

| Uneven staining | - Uneven distribution of the probe.- Cell clumping. | - Ensure the probe solution covers the cells evenly.- Ensure a single-cell suspension for flow cytometry. |

Conclusion

The this compound family of fluorescent probes provides a versatile and reliable set of tools for the detection and quantification of hydrogen peroxide in various biological contexts. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can effectively utilize these probes to gain valuable insights into the roles of H₂O₂ in health and disease, thereby advancing research and drug development efforts.

References

Application Notes and Protocols: HKPao Staining for Cult-ured Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization of specific proteins within living and fixed mammalian cells is a cornerstone of cell biology and drug discovery. "HKPao" is understood to refer to a class of biarsenical fluorescent probes, akin to the well-established FlAsH and ReAsH reagents. The "HK" prefix may denote a specific variant or origin, potentially from research groups in Hong Kong, while "Pao" suggests a core structure related to phenylarsine oxide (PAO). PAO is a trivalent arsenical compound known to interact with vicinal dithiol groups, a characteristic leveraged in these targeted staining technologies.

This document provides a detailed protocol for the use of such biarsenical probes for the specific labeling of proteins in cultured mammalian cells. The methodology is based on the widely-used tetracysteine tag system, where a small peptide motif is genetically fused to the protein of interest, enabling specific covalent labeling by the biarsenical dye. This technique allows for the precise localization and tracking of proteins within the cellular environment. Phenylarsine oxide itself is a known inhibitor of protein tyrosine phosphatases and can influence various cellular processes, including calcium signaling and apoptosis, by binding to proteins with vicinal sulfhydryl groups.[1][2][3][4][5]

Principle of the Method

The this compound staining method relies on the high-affinity binding of a biarsenical dye to a genetically encoded tetracysteine tag (e.g., Cys-Cys-Pro-Gly-Cys-Cys or CCPGCC) fused to a target protein.[6][7][8] The biarsenical probe, which is membrane-permeant and largely non-fluorescent when unbound, exhibits a significant increase in fluorescence upon binding to the tetracysteine motif.[6][9] This specific interaction allows for the targeted labeling and subsequent visualization of the protein of interest within the cell. The core mechanism involves the formation of a stable covalent bond between the arsenic atoms of the probe and the thiol groups of the cysteine residues in the tag.[10]

Quantitative Data Summary

The following tables summarize key quantitative parameters for two common biarsenical probes, FlAsH (a fluorescein derivative) and ReAsH (a resorufin derivative), which serve as archetypes for this compound-type reagents.

Table 1: Spectral Properties of Biarsenical Dyes

| Probe | Excitation Max (nm) | Emission Max (nm) | Color |

| FlAsH-EDT₂ | 508 | 528 | Green |

| ReAsH-EDT₂ | 593 | 608 | Red |

Table 2: Recommended Staining Parameters

| Parameter | Recommended Value | Notes |

| Probe Concentration | 1 - 5 µM | Optimal concentration may vary by cell type and protein expression level.[10] |

| Incubation Time | 30 - 60 minutes | Longer incubation may increase background signal.[10][11] |

| Incubation Temperature | 37°C | Standard cell culture conditions. |

| Wash Solution | 250 µM BAL (British Anti-Lewisite) or EDT (Ethanedithiol) | To reduce non-specific binding.[6][11] |

Experimental Protocols

Materials

-

Mammalian cells expressing the tetracysteine-tagged protein of interest

-

This compound (or FlAsH/ReAsH-EDT₂) stock solution (e.g., 1 mM in DMSO)

-

Cell culture medium (e.g., DMEM, Opti-MEM)

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

-

Fixative solution (e.g., 4% paraformaldehyde in PBS) (for fixed-cell imaging)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for fixed-cell imaging)

-

Wash buffer (e.g., 250 µM BAL or EDT in culture medium)

-

Fluorescence microscope with appropriate filter sets

Experimental Workflow: Live-Cell Staining

-

Cell Plating: Plate cells expressing the tetracysteine-tagged protein on a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency (typically 60-80%).

-

Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the final working concentration (e.g., 2.5 µM).[10]

-

Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.[10][11]

-

Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed wash buffer to reduce background fluorescence. Incubate the final wash for 10 minutes.[11]

-

Imaging: Replace the wash buffer with fresh pre-warmed culture medium and image the cells using a fluorescence microscope with the appropriate filter set for the chosen probe.

Experimental Workflow: Fixed-Cell Staining

-

Cell Plating and Treatment: Plate and treat cells as described for live-cell staining.

-

Fixation: Remove the culture medium and gently wash the cells with PBS. Add 4% paraformaldehyde solution and incubate for 15 minutes at room temperature.

-

Washing: Remove the fixative and wash the cells three times with PBS.

-

Permeabilization (Optional): If the tagged protein is intracellular, add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature to permeabilize the cell membranes.

-

Washing: Remove the permeabilization buffer and wash the cells three times with PBS.

-

Staining: Prepare the this compound staining solution in PBS and add it to the cells.

-

Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Remove the staining solution and wash the cells three times with PBS containing the wash agent (e.g., BAL or EDT).

-

Imaging: Mount the coverslip with an appropriate mounting medium and image the cells.

Diagrams

Caption: Experimental workflow for this compound staining.

Caption: Mechanism of this compound probe fluorescence activation.

Signaling Pathway Considerations

Phenylarsine oxide (PAO) is known to impact several signaling pathways, primarily through its interaction with protein tyrosine phosphatases (PTPs). By binding to the vicinal thiol groups in the active site of PTPs, PAO can inhibit their activity, leading to an increase in protein tyrosine phosphorylation. This can subsequently affect downstream signaling cascades involved in cell growth, proliferation, and apoptosis. Additionally, PAO has been shown to modulate intracellular calcium levels, which can trigger a variety of cellular responses.[1][3] When using this compound probes, it is important to consider that at higher concentrations, the probe itself might exert biological effects similar to those of free PAO. Researchers should include appropriate controls to distinguish the effects of protein labeling from the potential pharmacological effects of the probe.

References

- 1. Phenylarsine oxide increases intracellular calcium mobility and inhibits Ca(2+)-dependent ATPase activity in thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylarsine oxide (PAO) more intensely induces apoptosis in acute promyelocytic leukemia and As2O3-resistant APL cell lines than As2O3 by activating the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylarsine oxide evokes intracellular calcium increases and amylase secretion in isolated rat pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylarsine oxide inhibits the accumulation of lipid droplets in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylarsine Oxide Induced Corneal Injury Involves Oxidative Stress Mediated Unfolded Protein Response and Ferroptotic Cell Death: Amelioration by NAC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescent labeling of tetracysteine-tagged proteins in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Specific Biarsenical Labeling of Cell Surface Proteins Allows Fluorescent- and Biotin-tagging of Amyloid Precursor Protein and Prion Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.ualberta.ca [chem.ualberta.ca]

- 9. Preparation of the membrane-permeant biarsenicals, FlAsH-EDT2 and ReAsH-EDT2 for fluorescent labeling of tetracysteine-tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. indico.gsi.de [indico.gsi.de]

Application Note and Protocol Template for Flow Cytometry Analysis

Application Note: A Step-by-Step Guide for Cellular Analysis using [Your Reagent] in Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Principle of the Assay

[Briefly describe the mechanism of action of your reagent. For example, does it bind to a surface receptor, intercalate into DNA, or measure an enzymatic activity? Explain what the resulting fluorescence signal indicates.]

Experimental Protocols

A crucial aspect of successful flow cytometry is meticulous sample preparation.[1][2][3] To ensure high-quality data, it is essential to start with a single-cell suspension with high viability.[4]

Materials and Reagents

-

Cells: [Specify cell line or primary cells]

-

Flow Cytometry Staining Buffer: Phosphate-buffered saline (PBS) supplemented with 1-2% bovine serum albumin (BSA) or fetal bovine serum (FBS) and 2 mM EDTA.[3][5]

-

Fixation Buffer (Optional): 1-4% paraformaldehyde in PBS.

-

Permeabilization Buffer (Optional): 0.1-0.5% Triton X-100 or saponin in PBS.

-

Antibodies: [List any co-staining antibodies with appropriate fluorochromes]

-

Viability Dye: e.g., Propidium Iodide (PI), 7-AAD, or a fixable viability dye.

-

Flow Cytometer: Equipped with appropriate lasers and filters for the fluorochromes used.

Cell Preparation

-

Adherent Cells:

-

Wash cells with PBS.

-

Dissociate cells using a gentle enzyme such as TrypLE or Accutase to maintain cell surface epitope integrity. Avoid harsh trypsinization.

-

Neutralize the enzyme with complete culture medium.

-

Centrifuge cells at 300-500 x g for 5 minutes at 4°C.[6]

-

Wash the cell pellet twice with cold Flow Cytometry Staining Buffer.[6]

-

-

Suspension Cells:

-

Collect cells and centrifuge at 300-500 x g for 5 minutes at 4°C.

-

Wash the cell pellet twice with cold Flow Cytometry Staining Buffer.

-

-

Cell Counting and Viability:

-

Resuspend the cell pellet in a known volume of Flow Cytometry Staining Buffer.

-

Determine cell concentration and viability using a hemocytometer and Trypan Blue or an automated cell counter. Proceed only if viability is >90%.

-

-

Final Cell Concentration:

-

Adjust the cell concentration to 1 x 10^6 cells/mL in cold Flow Cytometry Staining Buffer.[2]

-

Staining Protocol for [Your Reagent]

-

-